7-Fluoro-1-methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,1H3 |
InChI Key |
RSBVQWWSVZHYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 7-Fluoro-1-methylisoquinoline (B6252181) Framework
A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible starting materials. The most common strategies for isoquinoline (B145761) synthesis involve the formation of the C1-N2 and C4a-C8a bonds or the N2-C3 and C4-C4a bonds of the heterocyclic ring.
One primary disconnection is at the C1-N2 and C4a-C5 bonds, which is characteristic of the Bischler-Napieralski and related cyclization reactions. This approach suggests a β-(3-fluorophenyl)ethylamine derivative as a key precursor. The methyl group at the C1 position would be introduced via the acylation of the amine with an acetylating agent.
Another logical disconnection targets the N2-C3 and C4-C4a bonds, which is the basis for the Pomeranz-Fritsch reaction. This pathway envisions the condensation of a 3-fluorobenzaldehyde (B1666160) with an aminoacetaldehyde acetal (B89532), followed by cyclization. The methyl group in this case would need to be introduced from a modified starting material, such as a 1-(3-fluorophenyl)ethan-1-one derivative.
A third disconnection, relevant to the Pictet-Spengler reaction, involves the C4a-C5 bond and the N2-C1 bond. This strategy would typically start from a β-(3-fluorophenyl)ethylamine and an aldehyde or ketone. To incorporate the 1-methyl group, acetaldehyde (B116499) or a related equivalent would be required as the carbonyl component.
Modern synthetic approaches, such as C-H activation, offer alternative disconnections. For instance, a C-H activation/annulation strategy might involve the reaction of a 3-fluorobenzyl derivative bearing a directing group with an alkyne, where the alkyne partner provides the atoms for the C1 and C8 positions of the isoquinoline core.
Classical Cyclization Reactions for Isoquinoline Ring Formation
Classical methods for isoquinoline synthesis have been refined to accommodate fluorinated substrates and introduce specific substitution patterns. These reactions, while established, often require careful optimization of reaction conditions to achieve good yields and regioselectivity with electron-deficient aromatic rings.
Adaptations of the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com For the synthesis of this compound, this would involve the cyclization of N-[2-(3-fluorophenyl)ethyl]acetamide.
The presence of the electron-withdrawing fluorine atom at the meta position of the phenethylamine (B48288) precursor deactivates the aromatic ring towards electrophilic substitution. nih.gov Consequently, harsher reaction conditions are typically required for the cyclization step compared to substrates with electron-donating groups. jk-sci.com Common dehydrating agents and Lewis acids used in this reaction include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The choice of reagent can significantly impact the reaction's success and yield. For substrates lacking activating groups, a mixture of P₂O₅ in refluxing POCl₃ is often effective. jk-sci.com
The general mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the dihydroisoquinoline ring. Subsequent dehydrogenation, often using a palladium catalyst (e.g., Pd/C) or other oxidizing agents, furnishes the final aromatic this compound.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Amide Formation | 2-(3-fluorophenyl)ethanamine, Acetic anhydride (B1165640) or Acetyl chloride | N-[2-(3-fluorophenyl)ethyl]acetamide |
| 2. Cyclization | POCl₃, P₂O₅, reflux | 7-Fluoro-1-methyl-3,4-dihydroisoquinoline |
| 3. Aromatization | Pd/C, high temperature solvent (e.g., decalin) or other oxidizing agent | This compound |
Modified Pomeranz-Fritsch Cyclization Protocols
The Pomeranz-Fritsch reaction provides an alternative route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org To synthesize this compound via this method, a modification is necessary to introduce the methyl group at the C1 position. The classical Pomeranz-Fritsch reaction typically yields isoquinolines unsubstituted at C1. thermofisher.com
One modification, the Schlittler-Müller modification, utilizes a benzylamine (B48309) and glyoxal (B1671930) hemiacetal, which can lead to C1-substituted isoquinolines. wikipedia.org However, a more direct approach for this compound would involve starting with 1-(3-fluorophenyl)ethan-1-one. This ketone would be condensed with aminoacetaldehyde diethyl acetal to form the corresponding ketimine acetal. Subsequent acid-catalyzed cyclization would then directly yield the this compound.
The acid catalyst plays a crucial role in this reaction, with concentrated sulfuric acid being traditionally used. thermofisher.com However, other acids and Lewis acids have also been employed. The reaction mechanism involves the formation of a Schiff base (or ketimine in this modified case), followed by cyclization onto the aromatic ring and subsequent elimination of water and alcohol to form the aromatic isoquinoline ring.
| Starting Material 1 | Starting Material 2 | Key Intermediate | Product |
| 1-(3-Fluorophenyl)ethan-1-one | Aminoacetaldehyde diethyl acetal | 2,2-Diethoxy-N-(1-(3-fluorophenyl)ethylidene)ethan-1-amine | This compound |
Pictet-Spengler Reaction Variants for Fluorinated Substrates
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. acs.orgname-reaction.com To obtain the aromatic isoquinoline, a subsequent oxidation step is required. For the synthesis of this compound, the reaction would be carried out between 2-(3-fluorophenyl)ethanamine and acetaldehyde.
Similar to the Bischler-Napieralski reaction, the electron-withdrawing nature of the fluorine substituent on the aromatic ring can hinder the electrophilic aromatic substitution step of the cyclization. wikipedia.org Therefore, stronger acid catalysts and potentially higher reaction temperatures may be necessary to achieve good conversion. The reaction proceeds through the formation of a Schiff base, which is then protonated to form an iminium ion. This electrophilic iminium ion is then attacked by the electron-rich aromatic ring to form the tetrahydroisoquinoline ring. name-reaction.com The final step to obtain this compound is the oxidation of the resulting 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.
| Reactant A | Reactant B | Intermediate | Oxidation | Final Product |
| 2-(3-Fluorophenyl)ethanamine | Acetaldehyde | 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Pd/C, heat or other oxidant | This compound |
Modern Transition Metal-Catalyzed Syntheses of Fluoro-Isoquinolines
In recent years, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including fluorinated isoquinolines. These methods offer alternative bond disconnection strategies and can often be more atom-economical and tolerant of various functional groups.
C-H Activation and Annulation Approaches
Transition metal-catalyzed C-H activation and annulation reactions provide a direct and efficient route to isoquinoline scaffolds. Rhodium and palladium are commonly employed catalysts for such transformations. umich.eduresearchgate.net A general approach for the synthesis of 1-substituted isoquinolines involves the reaction of a benzylamine derivative, containing a directing group, with an alkyne.
For the synthesis of this compound, a potential strategy would involve the reaction of a 3-fluorobenzylamine (B89504) derivative with propyne. The directing group, often an N-pyridyl or related group, facilitates the ortho-C-H activation of the benzene (B151609) ring by the metal catalyst. This is followed by the insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring. The regioselectivity of the alkyne insertion would be a critical factor in ensuring the formation of the desired 1-methyl isomer.
Recent advancements have also demonstrated the synthesis of isoquinolones via Rh(III)-catalyzed C-H activation, which could potentially be adapted. nih.gov For instance, the annulation of benzamides with alkynes can yield isoquinolones, which could then be converted to the corresponding isoquinolines.
| Benzyl Derivative | Alkyne Partner | Catalyst System | Product |
| N-(3-Fluorobenzyl)pyridin-2-amine | Propyne | [Rh(Cp*)Cl₂]₂, AgSbF₆ | This compound |
These modern methods often proceed under milder conditions than classical cyclization reactions and can offer a more direct route to the final product, avoiding multiple synthetic steps such as pre-functionalization and subsequent oxidation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the convergent synthesis of complex isoquinoline structures. Key strategies include the Suzuki, Heck, and Sonogashira coupling reactions.
The Suzuki coupling , which pairs an organoboron species with an organohalide, is a versatile method for creating C-C bonds. wikipedia.orgharvard.edu In the context of this compound synthesis, a plausible approach involves the coupling of a suitably substituted boronic acid with a halogenated isoquinoline precursor. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction can be employed to introduce alkenyl substituents onto the isoquinoline core. For instance, a palladium(II)-catalyzed cyclization of a 2-(1-alkynyl)benzaldimine can be followed by an in-situ Heck reaction to produce 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The reaction proceeds via the oxidative addition of the halide, insertion of the alkene, and subsequent β-hydride elimination. organic-chemistry.org
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This method is particularly useful for introducing alkynyl moieties into the isoquinoline structure, which can serve as handles for further synthetic transformations. ajouronline.comlibretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. libretexts.org
A general approach for synthesizing substituted isoquinolines involves the palladium-catalyzed α-arylation of ketones. nih.gov This methodology allows for the convergent combination of readily available ketone and aryl halide precursors in a regioselective manner. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Synthesis
| Reaction Name | Reactants | Catalyst System | Key Bond Formed | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | Organoboronic acid + Organohalide | Pd complex + Base | C-C (Aryl-Aryl, Aryl-Vinyl) | wikipedia.orgharvard.edu |
| Heck Reaction | Unsaturated halide + Alkene | Pd catalyst + Base | C-C (Vinyl) | wikipedia.orgresearchgate.net |
| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst + Cu co-catalyst | C-C (Alkynyl) | wikipedia.orglibretexts.org |
| α-Arylation of Ketones | Ketone + Aryl halide | Pd catalyst + Base | C-C (α to carbonyl) | nih.gov |
Copper-Catalyzed Cyclizations and Functionalizations
Copper-catalyzed reactions provide an efficient and cost-effective alternative to palladium-based methodologies for the synthesis of isoquinoline derivatives. A highly effective method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This approach allows for the facile synthesis of 1-methyl-substituted isoquinolines under mild conditions in water, offering excellent functional group tolerance. nih.gov The reaction proceeds via an initial Cu(I)-catalyzed intramolecular cyclization, followed by cleavage of the N-O bond to afford the isoquinoline product. nih.gov
Table 2: Optimization of Copper-Catalyzed Isoquinoline Synthesis nih.gov
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | H₂O | 12 | 91 |
| 2 | CuI | H₂O | 15 | 95 |
| 3 | - | H₂O | 15 | No Reaction |
| 4 | CuBr | H₂O | 15 | 73 |
| 5 | CuCl | H₂O | 15 | 46 |
| 6 | Cu(OAc)₂ | H₂O | 15 | No Reaction |
| 7 | CuI | 1,4-Dioxane | 12 | 87 |
| 8 | CuI | Toluene | 12 | 28 |
Beyond cyclizations, copper catalysis can also be employed for the functionalization of C-H bonds. For instance, a copper-catalyzed C-H fluorination/functionalization sequence can transform benzylic C-H bonds into diverse functional groups. nih.govtcsedsystem.edu This strategy could potentially be applied to the 1-methyl group of this compound for post-synthetic modifications.
Rhodium-Catalyzed Annulation Strategies
Rhodium catalysis, particularly through C-H activation, has emerged as a powerful strategy for the regioselective synthesis of isoquinolines and their derivatives. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of benzaldimines with alkynes provides a direct route to isoquinoline salts. umich.edu This method offers a simple and efficient approach with a broad substrate scope. umich.edu Similarly, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, mediated by Rh(III)-catalyzed C-H activation, yields 4-substituted isoquinolones. nih.gov Another innovative approach utilizes allyl carbonates as a C2 synthon in a Rh(III)-catalyzed cascade C-H activation/cyclization with benzimidates to access isoquinoline derivatives. rsc.org
Table 3: Examples of Rhodium-Catalyzed Isoquinoline Synthesis
| Starting Materials | Catalyst System | Product Type | Ref. |
|---|---|---|---|
| Aromatic ketoximes + Alkynes | Rh(I) catalyst | Substituted isoquinolines | nih.gov |
| Benzimidates + Allyl carbonates | Rh(III) catalyst | Isoquinoline derivatives | rsc.org |
| Hydroxyl-substituted benzaldimines + Alkynes | Rh(III) catalyst | Mesoionic isoquinolines | umich.edu |
| O-pivaloyl benzhydroxamic acids + Cyclopropenes | Rh(III) catalyst | 4-substituted isoquinolones | nih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques for 1-Methyl Derivatives
The 1-methyl group of this compound is attached to a pro-chiral center. The synthesis of enantiomerically pure 1-methyl-1,2,3,4-tetrahydroisoquinolines is of great importance as these scaffolds are prevalent in numerous biologically active alkaloids. nih.govmdpi.com A primary strategy to introduce chirality at the C1 position is the asymmetric reduction of the corresponding 1-substituted-3,4-dihydroisoquinoline precursor. nih.govrsc.org This can be achieved through various methods, including the use of chiral hydride reducing agents, catalytic hydrogenation with a chiral catalyst, or enzymatic catalysis. rsc.org
For racemic mixtures of 1-methylisoquinoline (B155361) derivatives, chiral resolution is a common strategy for separating the enantiomers. The most widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.orgrsc.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.org Subsequent treatment of the separated diastereomeric salt with a base liberates the pure enantiomer of the amine. wikipedia.org
Table 4: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Separation Principle | Ref. |
|---|---|---|---|
| (+)-Tartaric acid | Chiral Acid | Formation of diastereomeric salts with different solubilities | wikipedia.orgrsc.org |
| (-)-Malic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities | |
| (-)-Mandelic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities | |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities |
Post-Synthetic Functionalization and Derivatization Strategies
Following the synthesis of the core this compound structure, further functionalization can be achieved to explore structure-activity relationships.
Regioselective Electrophilic Aromatic Substitution on the Benzenoid Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzenoid ring of this compound is governed by the electronic effects of the existing substituents. wikipedia.org The fluorine atom at the 7-position is an ortho-, para-directing deactivator, while the fused pyridine (B92270) ring is a deactivating group. The methyl group at the 1-position is an activating group. In EAS reactions such as nitration or halogenation, the incoming electrophile will preferentially substitute at the positions most activated and least sterically hindered. Generally, all activating groups are ortho-, para-directors, while deactivating groups without lone pairs adjacent to the ring are meta-directors. libretexts.org Therefore, substitution is most likely to occur at the C5 and C8 positions of the isoquinoline ring, which are ortho and para to the activating methyl group and influenced by the fluorine substituent. youtube.comchemistrytalk.org
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Positions
The fluorine atom at the 7-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups. In SNAr reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus facilitating nucleophilic attack. This is why, counterintuitively, fluorine can be a better leaving group than other halogens in SNAr reactions. The presence of the nitrogen atom in the isoquinoline ring also contributes to the electron deficiency of the aromatic system, making it more susceptible to nucleophilic attack.
Side-Chain Modifications at the 1-Methyl Position
The methyl group at the C-1 position of the this compound scaffold is activated by the adjacent electron-withdrawing imine nitrogen of the isoquinoline ring system. This activation imparts sufficient acidity to the methyl protons, rendering them susceptible to deprotonation and subsequent reaction with various electrophiles. This reactivity allows for a diverse range of side-chain modifications, enabling the synthesis of more complex and functionally elaborated isoquinoline derivatives. The presence of a fluorine atom at the C-7 position, being electron-withdrawing, is expected to further enhance the acidity of the 1-methyl protons, potentially facilitating these transformations.
Key synthetic strategies for modifying the 1-methyl group include its conversion into thioanilide intermediates and the formation of enaminones.
Reaction with Arylisothiocyanates and Subsequent Cyclization
A prominent strategy for functionalizing the 1-methyl group involves a two-step sequence initiated by its reaction with arylisothiocyanates. In this sequence, the active methylidene component of this compound reacts with an arylisothiocyanate to yield an intermediate N-aryl-2-(isoquinolin-1-yl)ethanethioamide (a thioanilide). scispace.comresearchgate.net
This thioanilide intermediate serves as a versatile precursor for the construction of novel heterocyclic systems appended to the isoquinoline core. Specifically, treatment of the thioanilide with various hydrazonoyl halides under microwave irradiation in the presence of a catalyst like chitosan (B1678972) can lead to the formation of 5-(isoquinolin-1-ylmethylene)- scirp.orgmdpi.comresearchgate.netthiadiazole derivatives. scispace.comresearchgate.net This transformation proceeds via a cycloaddition pathway. The reaction demonstrates broad applicability with various substituents on both the thioanilide and the hydrazonoyl halide, providing a modular approach to a library of complex isoquinoline derivatives. researchgate.net
| Entry | Thioanilide Precursor (Substituent Ar) | Hydrazonoyl Halide (Substituent R) | Product | Yield (%) | Ref |
| 1 | Phenyl | -COOEt | 2-(5-(isoquinolin-1-ylmethylene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-ylidene)malononitrile | 85 | researchgate.net |
| 2 | 4-Tolyl | -COOEt | 2-(5-(isoquinolin-1-ylmethylene)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-ylidene)malononitrile | 88 | researchgate.net |
| 3 | 4-Chlorophenyl | -COOEt | 2-(4-(4-chlorophenyl)-5-(isoquinolin-1-ylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-ylidene)malononitrile | 90 | researchgate.net |
| 4 | Phenyl | -COPh | 1-(5-(isoquinolin-1-ylmethylene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | 87 | researchgate.net |
| 5 | 4-Tolyl | -COPh | 1-(5-(isoquinolin-1-ylmethylene)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | 85 | researchgate.net |
Formation of Enaminones
Another valuable modification of the 1-methyl group is its conversion into an enaminone side-chain. Enaminones are versatile synthetic intermediates due to their dual nucleophilic and electrophilic character. beilstein-journals.orgnih.gov The reaction of 1-methylisoquinoline derivatives with dimethylformamide-dimethylacetal (DMF-DMA) provides a direct route to these functionalized structures. scirp.orgimist.ma The resulting enaminone features a vinylogous amide system, which can be employed in a variety of subsequent transformations, including cycloaddition reactions and the synthesis of other heterocyclic systems. scirp.orgorientjchem.org This method offers a straightforward pathway to extend the carbon chain at the C-1 position and introduce new reactive handles for further molecular elaboration. scispace.comscirp.org
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions utilizing the this compound core represent a powerful strategy for constructing polycyclic fused heterocyclic systems. These reactions build new rings onto the existing isoquinoline framework, leading to structures of significant chemical complexity and potential biological relevance. A key approach in this regard is the use of the isoquinoline nitrogen and the activated 1-methyl group as components in cycloaddition reactions.
[3+2] Cycloaddition with Nitrilimines
A well-established method for the synthesis of fused triazole systems involves the reaction of 1-methylisoquinoline with nitrilimines. scispace.comscirp.org Nitrilimines are transient, highly reactive 1,3-dipoles that are typically generated in situ from hydrazonoyl halides in the presence of a base or catalyst. nih.govmdpi.comresearchgate.net
The reaction between 1-methylisoquinoline and a nitrilimine proceeds as a 1,3-dipolar cycloaddition. In this process, the nitrilimine acts as the 1,3-dipole, and the C1=N2 double bond of the isoquinoline ring acts as the dipolarophile. This concerted cycloaddition leads directly to the formation of a five-membered triazole ring fused to the isoquinoline nucleus, resulting in the scispace.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinoline scaffold. researchgate.netscirp.org The reaction is often carried out under microwave irradiation using chitosan as an eco-friendly catalyst, which can enhance reaction rates and yields. scispace.com The methodology is robust, tolerating a range of substituents on the hydrazonoyl halide precursor, which allows for the synthesis of a diverse library of fused heterocyclic compounds. scispace.comscirp.org
| Entry | Hydrazonoyl Halide Precursor (R) | Product | Yield (%) | Ref |
| 1 | -COMe, Ar = 4-MeO-C6H4 | 3-acetyl-1-(4-methoxyphenyl)-10b-methyl- scispace.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinoline | 90 | scispace.com |
| 2 | -COMe, Ar = 4-Cl-C6H4 | 3-acetyl-1-(4-chlorophenyl)-10b-methyl- scispace.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinoline | 92 | scispace.com |
| 3 | -COMe, Ar = 4-Br-C6H4 | 3-acetyl-1-(4-bromophenyl)-10b-methyl- scispace.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinoline | 94 | scispace.com |
These annulation strategies provide efficient access to complex, multi-ring systems that are of considerable interest in pharmaceutical and materials science research. The modular nature of these reactions, allowing for the introduction of various substituents, makes them highly valuable for creating structural diversity.
Chemical Reactivity and Mechanistic Transformations
Reaction Pathways of the Isoquinoline (B145761) Core with Specific Reagents
The reactivity of the 7-Fluoro-1-methylisoquinoline (B6252181) scaffold is multifaceted, with several sites available for chemical modification. The key reactive centers are the nitrogen atom, the electron-deficient C1 and C3 positions in the pyridine (B92270) ring, the electron-rich carbocyclic ring (positions C5 and C8), and the acidic protons of the C1-methyl group.
Reactions with Electrophiles: Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) portion, which is more electron-rich than the pyridine ring. The preferred positions for attack are C5 and C8. quora.comrsc.org However, the presence of the fluorine atom at C7, an inductively electron-withdrawing group, deactivates the entire ring system towards electrophilic attack, making such reactions less favorable and requiring harsher conditions compared to unsubstituted isoquinoline. minia.edu.eg
Reactions with Nucleophiles: The pyridine ring of the isoquinoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C1 position. quora.comiust.ac.ir This is further enhanced by the presence of the methyl group, although the primary pathway for nucleophilic attack on the ring itself is often preceded by quaternization of the nitrogen atom, which greatly increases the electrophilicity of the C1 and C3 positions. The C1 position is generally favored for nucleophilic substitution due to the ability of the adjacent nitrogen to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). quora.com
Reactions at the Nitrogen Atom: As a tertiary amine and a heterocyclic aromatic compound, the nitrogen atom (N2) is basic and nucleophilic. It readily reacts with acids to form salts and with alkylating agents (e.g., methyl iodide) to form quaternary isoquinolinium salts. wikipedia.org Oxidation of the nitrogen with peroxy acids (like m-CPBA) yields the corresponding this compound N-oxide.
Reactions of the 1-Methyl Group: The methyl group at the C1 position is activated by the adjacent electron-withdrawing imine-like nitrogen. Its protons are significantly more acidic than those of a typical aryl-methyl group. This allows for deprotonation with a strong base (e.g., n-butyllithium or sodium amide) to generate a nucleophilic carbanion. This carbanion can then participate in a variety of reactions, including aldol-type condensations with aldehydes and ketones, and alkylation with alkyl halides.
Influence of Fluorine Atom on Reactivity and Selectivity Profiles
The fluorine atom at the C7 position exerts a significant electronic influence on the isoquinoline ring, modifying its reactivity and the regioselectivity of reactions. This influence stems from two opposing electronic effects:
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the entire molecule towards electrophilic attack. minia.edu.eg
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect is electron-donating and preferentially directs electrophilic attack to the ortho and para positions. However, for fluorine, the inductive effect is dominant over the resonance effect.
The net result is that the C7-fluoro substituent deactivates the benzene ring for electrophilic substitution. For nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can activate a ring towards attack, but since the attack typically occurs on the pyridine ring at C1, the effect of the C7-fluoro group is less pronounced. mdpi.com In reactions where a leaving group is present on the benzene ring, the C7-fluoro group would further activate the ring towards SNAr.
| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack (at C1) |
|---|---|---|---|---|
| 1-Methyl (-CH₃) | C1 | Weakly Activating (+I, Hyperconjugation) | Minor directing effect | Steric hindrance; provides acidic protons for condensation |
| 7-Fluoro (-F) | C7 | Strongly Deactivating (-I) > Weakly Activating (+R) | Strong deactivation of the entire ring system | Minor deactivating effect on the pyridine ring |
Mechanistic Investigations of Specific Transformations
The 1-methyl group provides a synthetic handle for various cyclization reactions to form fused heterocyclic systems. A common strategy involves the condensation of the C1-methyl carbanion with a suitable electrophile, followed by intramolecular cyclization. For example, reaction with an isothiocyanate could lead to a thioamide intermediate, which can then cyclize to form a thiazolo[4,3-a]isoquinoline derivative.
A plausible mechanism for such a cyclization is as follows:
Deprotonation: A strong base removes a proton from the 1-methyl group, forming a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of an isothiocyanate (R-N=C=S).
Proton Transfer: A proton transfer step yields a thioamide intermediate.
Intramolecular Cyclization: The nitrogen of the isoquinoline ring attacks the thiocarbonyl carbon, or under oxidative conditions, the sulfur atom could attack the C8 position, followed by aromatization to yield the fused heterocyclic product.
Radical cyclization is another pathway to access substituted isoquinolines, often involving the formation of a radical at a side chain which then adds to the aromatic core. thieme.dersc.org
A characteristic rearrangement reaction for isoquinoline derivatives involves the N-oxide. This compound N-oxide, formed by oxidation of the parent molecule, can undergo the Boekelheide rearrangement. nih.gov This reaction typically occurs upon treatment with an acylating agent like acetic anhydride (B1165640).
The mechanism proceeds through the following steps:
O-Acylation: The oxygen atom of the N-oxide acts as a nucleophile, attacking the acetic anhydride to form an O-acetylated isoquinolinium intermediate.
Deprotonation: A base (such as acetate) removes a proton from the 1-methyl group, which is now highly acidic, to form a neutral methylene-dihydroisoquinoline intermediate (an anhydro base).
researchgate.netresearchgate.net-Sigmatropic Rearrangement: The molecule undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. This involves the cleavage of the N-O bond and the formation of a new C-O bond, effectively transferring the acetyl group from the nitrogen-bound oxygen to the carbon of the methylene (B1212753) group.
Tautomerization: The resulting intermediate tautomerizes to yield the final product, 1-(acetoxymethyl)-7-fluoroisoquinoline.
This rearrangement is a synthetically useful method for functionalizing the 1-methyl group. nih.gov
The isoquinoline nucleus, being an extended π-system, can participate in electron transfer (ET) processes. It can be reduced by accepting an electron to form a radical anion or oxidized by donating an electron to form a radical cation. The redox potential of this compound is modulated by its substituents. The electron-donating methyl group slightly lowers the oxidation potential (making it easier to oxidize), while the electron-withdrawing fluorine atom raises the oxidation potential (making it harder to oxidize).
In a single-electron transfer (SET) mechanism, a reagent can donate an electron to the isoquinoline's Lowest Unoccupied Molecular Orbital (LUMO) or accept an electron from its Highest Occupied Molecular Orbital (HOMO). For instance, in a reductive process initiated by a species like samarium(II) iodide, a SET to the isoquinoline would generate a radical anion. This highly reactive intermediate could then undergo further reactions, such as protonation or dimerization. Such processes are fundamental in certain photochemical and electrochemical reactions. acs.org
Photochemical and Electrochemical Reactivity Studies
Photochemical Reactivity: Under photochemical conditions, isoquinolines can undergo a variety of transformations. Upon absorption of UV light, the molecule is promoted to an excited state with altered reactivity. Visible-light-mediated reactions, often using a photosensitizer, can generate radical intermediates. For example, a photochemical C-H hydroxyalkylation at the C1 position is plausible, proceeding via a radical pathway without the need for external oxidants. researchgate.netnih.gov Another potential photoreaction is a dearomative [2π + 2σ] cycloaddition, where the excited triplet state of the isoquinoline reacts with an alkene or similar species. rsc.org
Electrochemical Reactivity: The electrochemical behavior of this compound would involve redox processes at an electrode surface.
Reduction: Cathodic reduction would likely involve the transfer of electrons to the pyridine ring, leading to dihydro- or tetrahydroisoquinoline derivatives, depending on the potential and the presence of a proton source.
Oxidation: Anodic oxidation would remove an electron from the π-system, generating a radical cation that could be trapped by a nucleophile present in the electrolyte solution.
Electrofluorination: While the molecule already contains fluorine, electrochemical fluorination (ECF) is a powerful technique for introducing additional fluorine atoms. lew.rowikipedia.org Under ECF conditions (e.g., electrolysis in hydrogen fluoride), C-H bonds could be replaced with C-F bonds, potentially leading to polyfluorinated products.
| Reaction Type | Reagent/Condition | Primary Reactive Site | Plausible Product Type |
|---|---|---|---|
| N-Oxidation | m-CPBA | N2 | N-Oxide |
| N-Alkylation | CH₃I | N2 | Isoquinolinium salt |
| Condensation | 1. Strong Base; 2. Aldehyde | 1-Methyl Group | 1-(2-Hydroxyalkyl)isoquinoline |
| Boekelheide Rearrangement | 1. m-CPBA; 2. Ac₂O | N2 and 1-Methyl Group | 1-(Acetoxymethyl)isoquinoline |
| Photochemical C-H Alkylation | Visible Light, Photosensitizer, Radical Precursor | C1 | 1-Alkyl-isoquinoline |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals in 7-Fluoro-1-methylisoquinoline (B6252181). nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between H-3 and H-4 on the pyridine (B92270) ring, and between adjacent protons H-5, H-6, and H-8 on the fluorinated benzene (B151609) ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations for this compound would include correlations from the methyl protons (H-1') to carbons C-1 and C-8a, and from H-8 to C-1 and C-6, unequivocally placing the substituents on the isoquinoline (B145761) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a key NOESY correlation would be expected between the protons of the C-1 methyl group and the proton at the C-8 position, confirming their spatial proximity.
To illustrate the application of these techniques, a table of predicted NMR chemical shifts is provided below. These predictions are based on the known shifts of isoquinoline and the substituent effects of methyl and fluorine groups.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| 1 | - | ~159 | HMBC from H-1' and H-8 |
| 1' (CH₃) | ~2.7 | ~22 | HSQC to C-1'; HMBC to C-1, C-8a; NOESY to H-8 |
| 3 | ~7.5 | ~120 | COSY with H-4; HSQC to C-3 |
| 4 | ~8.4 | ~142 | COSY with H-3; HSQC to C-4 |
| 4a | - | ~128 | HMBC from H-3, H-5 |
| 5 | ~8.0 | ~125 (d, JCF ≈ 9 Hz) | COSY with H-6; HSQC to C-5 |
| 6 | ~7.4 | ~115 (d, JCF ≈ 25 Hz) | COSY with H-5, H-8; HSQC to C-6 |
| 7 | - | ~163 (d, JCF ≈ 250 Hz) | HMBC from H-5, H-6, H-8 |
| 8 | ~7.8 | ~118 (d, JCF ≈ 21 Hz) | COSY with H-6; HSQC to C-8; NOESY to H-1' |
| 8a | - | ~135 | HMBC from H-1', H-4, H-5 |
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative technique. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is approximately 20 times wider than that of ¹H NMR, making the chemical shift of a fluorine nucleus exquisitely sensitive to its local electronic environment. nih.govcopernicus.org
For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal, typically in the range of -100 to -140 ppm relative to CFCl₃ for fluoroaromatic compounds, would confirm the presence of fluorine on the aromatic ring. nih.govucsb.edu Furthermore, the signal may exhibit fine structure (coupling) due to through-bond interactions with nearby protons (e.g., H-6 and H-8), providing additional structural confirmation. wikipedia.org
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. While solution-state NMR averages out structural nuances due to molecular tumbling, solid-state NMR (ssNMR) provides detailed information about the molecule's structure and environment in the solid phase. irispublishers.comresearchgate.net
If this compound were to exhibit polymorphism, ssNMR would be a primary tool for its characterization. nih.govresearchgate.net Different polymorphs would have distinct arrangements of molecules in the crystal lattice, leading to measurable differences in the ¹³C and ¹⁵N chemical shifts. These differences arise from variations in intermolecular interactions and molecular conformation. irispublishers.com Thus, each polymorphic form would produce a unique ssNMR spectrum, allowing for their identification and quantification in a mixture. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition from its exact mass. rsc.org For this compound (C₁₀H₈FN), the expected monoisotopic mass of its protonated form ([M+H]⁺) can be calculated with high precision. Experimental measurement of this mass confirms the molecular formula and rules out other potential formulas that might have the same nominal mass.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₉FN⁺ | 162.0719 | - |
Observed mass would be determined experimentally.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides further structural detail by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.orgunt.edu In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 162.07) is isolated and then fragmented, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then mass-analyzed.
The fragmentation pathway provides a "fingerprint" of the molecule's structure. For isoquinoline derivatives, common fragmentation pathways include cleavages of the heterocyclic ring and loss of substituents. nih.govnih.gov For this compound, characteristic fragment ions would likely arise from:
Loss of a methyl radical (•CH₃): Resulting in an ion at m/z ~147.
Loss of acetonitrile (B52724) (CH₃CN): A retro-Diels-Alder type fragmentation could lead to the loss of the C1-N2-C3 portion of the molecule.
Cleavage of the benzene ring: While less common, fragmentation of the fluorinated ring could occur under higher energy conditions.
Analyzing the masses of these fragments allows for the confirmation of the core isoquinoline structure and the positions of the methyl and fluoro substituents.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. eurjchem.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide an unambiguous map of electron density, from which the precise coordinates of each atom in the crystal lattice can be determined. semanticscholar.orgmdpi.com
This technique yields precise measurements of:
Bond lengths and angles: Confirming the geometry of the fused ring system and substituents.
Molecular conformation: Determining the planarity of the isoquinoline ring.
Crystal packing: Revealing how individual molecules are arranged in the solid state. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···F or C-H···N hydrogen bonds that stabilize the crystal structure. eurjchem.comresearchgate.net
As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, SCXRD is the gold standard for unambiguously assigning the absolute configuration of stereocenters. semanticscholar.org The structural information obtained from SCXRD is invaluable for understanding the material's physical properties and for computational modeling studies. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. nih.gov For this compound, the spectra would be dominated by vibrations originating from the isoquinoline core, the methyl group, and the carbon-fluorine bond.
Theoretical FT-IR and Raman Analysis:
The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent parts. The isoquinoline ring, a bicyclic heteroaromatic system, gives rise to a complex series of vibrations. The introduction of a methyl group at the C1 position and a fluorine atom at the C7 position introduces additional, distinct vibrational signatures.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring are expected to appear in the FT-IR and Raman spectra in the region of 3100-3000 cm⁻¹. mdpi.com
Methyl Group Vibrations: The methyl (-CH₃) group at the C1 position will exhibit characteristic symmetric and asymmetric stretching vibrations typically found between 2980 cm⁻¹ and 2870 cm⁻¹. Additionally, symmetric and asymmetric bending (deformation) modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Isoquinoline Ring Stretching: The C=C and C=N stretching vibrations within the aromatic isoquinoline core produce a series of bands in the 1625–1430 cm⁻¹ region. mdpi.com These are often strong in both FT-IR and Raman spectra and are diagnostic for the aromatic system.
C-F Stretching: The carbon-fluorine bond provides a key signature. The C-F stretching vibration is typically strong in the IR spectrum and falls within the 1250-1020 cm⁻¹ range. Its precise location can be influenced by its position on the aromatic ring.
In-Plane and Out-of-Plane Bending: The fingerprint region (below 1000 cm⁻¹) will contain a rich pattern of C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. These are highly specific to the substitution pattern of the isoquinoline ring system.
A summary of the predicted key vibrational modes for this compound is presented below.
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Strong |
| Asymmetric CH₃ Stretch | -CH₃ | ~2960 | Medium | Medium |
| Symmetric CH₃ Stretch | -CH₃ | ~2870 | Medium | Medium |
| C=C / C=N Ring Stretch | Isoquinoline Core | 1625 - 1430 | Strong to Medium | Strong to Medium |
| Asymmetric CH₃ Bend | -CH₃ | ~1460 | Medium | Medium |
| Symmetric CH₃ Bend | -CH₃ | ~1375 | Medium | Weak |
| C-F Stretch | Ar-F | 1250 - 1020 | Strong | Weak |
| C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Electronic spectroscopy, primarily UV-Vis absorption and fluorescence (emission) spectroscopy, provides critical information about the electronic transitions within a molecule, shedding light on its electronic structure and conjugation.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of this compound is expected to be characteristic of a substituted aromatic system, dominated by π → π* transitions. The isoquinoline core possesses a delocalized π-electron system. The absorption spectrum of the parent 1-methylisoquinoline (B155361) shows distinct bands, and the introduction of a fluorine atom at the 7-position is expected to cause subtle shifts in the absorption maxima (λmax).
Fluorine, being an electronegative atom, can act as an auxochrome. It can induce a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax depending on its position and interaction with the π-system. Typically, halogen substituents on aromatic rings cause slight red shifts of the π → π* transition bands. The spectrum is likely to exhibit two or three main absorption bands, analogous to other isoquinoline derivatives. These bands correspond to electronic transitions between different molecular orbitals of the aromatic system.
Predicted Electronic Absorption Data:
Based on related compounds, the following electronic transitions can be anticipated.
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π* (Band I) | 310 - 330 | Lowest energy transition, often showing vibrational fine structure. |
| π → π* (Band II) | 260 - 280 | Higher energy transition related to the benzenoid character of the ring. |
| π → π* (Band III) | 210 - 230 | Highest energy transition, often the most intense. |
Emission (Fluorescence) Spectroscopy:
Many isoquinoline derivatives are known to be fluorescent, and it is plausible that this compound would exhibit fluorescence upon excitation at its absorption maxima. If fluorescent, the molecule would absorb light at a specific wavelength (λex) and emit light at a longer wavelength (λem), a phenomenon known as the Stokes shift.
The fluorescence quantum yield and the specific emission wavelength would be sensitive to the molecular structure and the solvent environment. Computational studies can predict the energies of the excited states and provide insight into the potential for radiative (fluorescence) versus non-radiative decay pathways. rsc.org A detailed study would involve measuring the emission spectrum in various solvents to understand the influence of polarity on the excited state dipole moment.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While QM methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior. unibo.it
For a semi-rigid molecule like 7-Fluoro-1-methylisoquinoline (B6252181), the primary application of MD would be to study the rotation of the methyl group at the C1 position and the molecule's interactions with its environment, such as a solvent. By simulating the molecule in a box of solvent (e.g., water or an organic solvent) over a period of nanoseconds, MD can reveal stable conformations, the energy barriers between them, and the formation of intermolecular interactions like hydrogen bonds. This information is critical for understanding how the molecule behaves in a realistic chemical or biological setting.
Computational Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. By analyzing the electronic structure, one can identify which sites on the this compound molecule are most likely to participate in a chemical reaction.
Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness indices, can quantify the susceptibility of each atom in the molecule to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would likely confirm the nitrogen atom as a primary site for electrophilic attack. The analysis would also predict the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, considering the combined directing effects of the fluorine atom and the fused pyridine (B92270) ring.
Furthermore, computational modeling can be used to map out entire reaction pathways, calculating the structures and energies of transition states and intermediates. This allows for the determination of activation energies, which are key to predicting reaction rates and understanding reaction mechanisms.
Prediction of Spectroscopic Parameters via Computational Models
Computational models can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nsf.govdergipark.org.tr
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.gov For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom, aiding in the assignment of peaks in experimental NMR spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic frequencies, a theoretical IR and Raman spectrum for this compound can be generated. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental measurements.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound Values are hypothetical and for illustrative purposes.
| Spectroscopy Type | Predicted Parameter | Illustrative Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-F) | ~160-165 ppm |
| ¹H NMR | Chemical Shift (CH₃) | ~2.7 ppm |
| IR | C-F Stretch | ~1250 cm⁻¹ |
| UV-Vis | π -> π* Transition (λ_max) | ~320 nm |
Structure-Property Relationship (SPR) Modeling for Intrinsic Chemical Behavior
Structure-Property Relationship (SPR) modeling seeks to establish a mathematical correlation between a molecule's structural features (descriptors) and its physicochemical properties. nih.gov For this compound, various molecular descriptors can be calculated, including topological indices, geometric parameters, and quantum-chemical properties (e.g., HOMO/LUMO energies, dipole moment).
Mechanistic Investigations of Biological Interactions Focus on Molecular/cellular Mechanisms
Molecular Target Identification and Validation Methodologies
The initial step in understanding the biological effects of 7-Fluoro-1-methylisoquinoline (B6252181) would be to identify its molecular targets within a biological system. A common computational approach is molecular docking, which predicts how a small molecule might interact with a known protein target. For instance, virtual screening of this compound against a library of protein structures could identify potential "hits."
Experimental validation would follow, utilizing techniques such as high-resolution mass spectrometry (HRMS) to confirm the elemental composition and structure of the compound itself. Further biophysical and biochemical assays would then be necessary to validate the predicted interactions and determine the binding affinity.
Mechanistic Studies of Enzyme Inhibition and Activation
Should this compound be identified as an enzyme modulator, detailed mechanistic studies would be conducted to understand how it affects enzyme activity. For example, in the context of antibacterial drug discovery, researchers have studied how novel quinazolinone-based compounds inhibit the enzyme MurA, which is essential for bacterial peptidoglycan biosynthesis. nih.gov Similar studies for this compound would involve kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).
The following table outlines the types of data that would be collected in such an investigation:
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. | e.g., 8 µM nih.gov |
| Kᵢ | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |
Receptor Binding Kinetics and Thermodynamics at the Molecular Level
Understanding the kinetics and thermodynamics of how this compound binds to a receptor is crucial for drug discovery. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in this regard. nih.gov SPR can measure the on-rate (kₐ) and off-rate (kₑ) of binding, which together determine the dissociation constant (Kₑ). nih.gov ITC, on the other hand, directly measures the heat change upon binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. whiterose.ac.uk
A hypothetical data table for such a study might look like this:
| Parameter | Description | Hypothetical Value |
| Kₐ (M⁻¹) | Association constant | |
| Kₑ (M) | Dissociation constant | |
| kₐ (M⁻¹s⁻¹) | Association rate constant | |
| kₑ (s⁻¹) | Dissociation rate constant | |
| ΔG (kcal/mol) | Gibbs free energy change | |
| ΔH (kcal/mol) | Enthalpy change | |
| -TΔS (kcal/mol) | Entropic contribution |
Protein-Ligand Interaction Dynamics and Structural Basis
To visualize and understand the interaction between this compound and its protein target at an atomic level, structural biology techniques are employed. X-ray crystallography or cryo-electron microscopy could provide a high-resolution 3D structure of the complex. Furthermore, molecular dynamics (MD) simulations can offer insights into the dynamic nature of the protein-ligand interactions over time. rsc.org These simulations can reveal conformational changes in both the protein and the ligand upon binding, which is not always apparent from static structures. nih.govwhiterose.ac.uk Mass spectrometry-based techniques, such as hydrogen-deuterium exchange and hydroxyl radical footprinting, can also provide valuable information about protein dynamics and ligand binding sites. nih.govresearchgate.net
Cellular Pathway Modulation Studies (e.g., specific kinase pathways, signal transduction)
Once a molecular target is validated, the investigation would move to a cellular context to understand how this compound modulates specific signaling pathways. For example, flavonoids have been shown to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase (MAPK) pathways. nih.gov To study the effect of this compound, researchers would treat cells with the compound and then use techniques like Western blotting to measure changes in the phosphorylation state of key proteins within a pathway of interest. This would reveal whether the compound activates or inhibits a particular cellular signaling cascade. nih.gov
Structure-Activity Relationship (SAR) Analysis for Mechanistic Elucidation
Structure-activity relationship (SAR) analysis involves synthesizing and testing a series of analogs of this compound to understand how specific structural modifications affect its biological activity. For instance, in the development of inhibitors for Mycobacterium tuberculosis, a series of 5,8-disubstituted tetrahydroisoquinolines were synthesized to explore the impact of different substituents on potency. nih.gov Similarly, for this compound, analogs could be created by altering the position of the fluorine atom, modifying the methyl group, or adding other functional groups to the isoquinoline (B145761) scaffold. The goal is to identify the key chemical features, or the "pharmacophore," that are essential for its biological activity. drugdesign.org This information is critical for optimizing the lead compound into a more potent and selective molecule.
Applications in Advanced Materials and Catalysis
Ligand Design for Organometallic Catalysis
The isoquinoline (B145761) framework is a well-established ligand in organometallic chemistry, capable of coordinating to a variety of metal centers through its nitrogen atom. The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position of the isoquinoline ring in 7-fluoro-1-methylisoquinoline (B6252181) can significantly influence its electronic and steric properties as a ligand.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the isoquinoline ring system. This modification is expected to lower the energy of both the HOMO and LUMO orbitals of the molecule. A lower HOMO energy can increase the oxidative stability of the resulting metal complex, while a lower LUMO energy can facilitate electron transfer processes in catalytic cycles. The methyl group at the 1-position introduces steric bulk near the coordinating nitrogen atom, which can be strategically utilized to control the coordination environment around the metal center and influence the selectivity of catalytic reactions.
The combination of these electronic and steric effects makes this compound a promising ligand for a variety of organometallic catalytic applications. Its ability to fine-tune the electronic properties of a metal center could be particularly beneficial in reactions such as cross-coupling, C-H activation, and polymerization.
Chiral Ligands in Asymmetric Catalysis
While this compound itself is not chiral, it can serve as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The development of chiral ligands is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. ntu.edu.sg The isoquinoline scaffold has been successfully incorporated into various chiral ligand architectures.
For instance, chiral diamines based on the tetrahydroquinoline backbone have been employed as effective ligands in asymmetric transfer hydrogenation reactions. nih.govmdpi.com Similarly, the synthesis of chiral tetrahydroisoquinoline derivatives has been achieved through asymmetric 1,3-dipolar cycloaddition reactions. nih.gov These examples highlight the potential of the isoquinoline framework in creating a chiral environment around a metal center.
By analogy, this compound could be derivatized to introduce chirality. For example, functionalization of the methyl group or the aromatic ring could lead to the attachment of chiral auxiliaries. The fluorine atom at the 7-position could influence the binding affinity and selectivity of these chiral ligands through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate in the transition state. The development of such chiral ligands derived from this compound could open new avenues for highly efficient and selective asymmetric transformations.
Integration into Optoelectronic Materials (e.g., OLEDs, Fluorescent Sensors)
Quinoline (B57606) and its derivatives have garnered significant attention for their applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Their rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including high fluorescence quantum yields and good charge transport characteristics.
The introduction of a fluorine atom into the quinoline core, as in this compound, is a well-established strategy to enhance the performance of these materials. Fluorination can lead to several beneficial effects:
Improved Electron Injection and Transport: The electron-withdrawing nature of fluorine can lower the LUMO energy level of the molecule, facilitating easier electron injection from the cathode in an OLED. This can lead to a more balanced charge transport and improved device efficiency.
Increased Volatility and Morphological Stability: Fluorinated organic materials often exhibit higher volatility, which is advantageous for vacuum deposition processes used in OLED fabrication. Furthermore, intermolecular C-H···F interactions can promote ordered molecular packing in the solid state, leading to improved morphological stability and device lifetime.
Tuning of Emission Wavelength: The electronic effects of the fluorine substituent can also be used to tune the emission color of the material. By strategically placing fluorine atoms on the aromatic core, the emission wavelength can be shifted towards the blue region of the spectrum, which is highly desirable for display and lighting applications.
Quinoline derivatives are also widely used as fluorescent sensors for the detection of metal ions and other analytes. researchgate.net The fluorescence of these sensors is often modulated by the binding of the analyte to a specific recognition site on the molecule. The fluorine atom in this compound could enhance its sensing capabilities by influencing its binding affinity and selectivity for target analytes, as well as by modulating its photophysical response upon binding.
Role in Corrosion Inhibition Mechanisms
Organic molecules containing heteroatoms such as nitrogen and sulfur are known to be effective corrosion inhibitors for various metals and alloys. abechem.comresearchgate.netasrjetsjournal.org These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. Isoquinoline and its derivatives have been investigated as corrosion inhibitors, with studies on 1-methylisoquinoline (B155361) demonstrating its effectiveness in protecting mild steel in acidic media. researchgate.netasrjetsjournal.org
The inhibition efficiency of these organic compounds is largely dependent on their ability to adsorb onto the metal surface, which is influenced by their electronic structure and the presence of functional groups. The adsorption can occur through physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the metal surface atoms.
The presence of a fluorine atom in this compound is expected to enhance its corrosion inhibition properties compared to its non-fluorinated counterpart. The high electronegativity of fluorine can increase the electron density on the nitrogen atom of the isoquinoline ring, thereby strengthening its coordination to the metal surface. Furthermore, the fluorine atom can participate in the adsorption process through the formation of hydrogen bonds with the hydrated metal surface.
Studies on 1-methylisoquinoline have shown that its inhibition efficiency increases with concentration but decreases with a rise in temperature, suggesting a physisorption mechanism. researchgate.netasrjetsjournal.org It is plausible that this compound would exhibit a similar behavior, with the potential for even higher inhibition efficiency due to the electronic effects of the fluorine atom.
| Concentration (ppm) | Inhibition Efficiency (%) at 303 K |
|---|---|
| 100 | Data Not Available |
| 200 | Data Not Available |
| 300 | Data Not Available |
| 400 | Data Not Available |
| 500 | Data Not Available |
| 600 | Data Not Available |
Development of Coordination Compounds and Metal-Organic Frameworks
Coordination compounds and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. sigmaaldrich.comcd-bioparticles.net These materials have attracted immense interest due to their tunable structures, high porosity, and diverse applications in areas such as gas storage, separation, and catalysis.
The isoquinoline moiety, with its coordinating nitrogen atom, can act as a building block for the construction of coordination compounds and MOFs. This compound, with its functionalized isoquinoline core, offers several advantages as a ligand in this context:
Directional Bonding: The nitrogen atom provides a specific coordination site, allowing for the predictable assembly of metal-ligand frameworks.
Structural Diversity: The rigid isoquinoline backbone can be further functionalized to introduce other coordinating groups, leading to the formation of multidimensional MOF structures.
Tunable Properties: The electronic and steric properties of the ligand, influenced by the fluorine and methyl substituents, can be used to control the pore size, shape, and chemical environment of the resulting MOF. This allows for the design of materials with tailored properties for specific applications. For example, the incorporation of fluorine atoms into the pores of a MOF can enhance its affinity for fluorinated guest molecules. digitellinc.com
The synthesis of coordination polymers from metal ions and bridging ligands is a well-established field. mdpi.com The ability of this compound to act as a monodentate or potentially a bidentate ligand (if further functionalized) makes it a promising candidate for the construction of novel coordination polymers with interesting magnetic, optical, or catalytic properties.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in this field, with applications in areas such as molecular recognition, sensing, and nanotechnology.
The this compound molecule possesses several features that make it an attractive building block for supramolecular chemistry and self-assembly:
Aromatic Core: The planar isoquinoline ring system can participate in π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules.
Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, while C-H bonds on the aromatic ring can act as weak hydrogen bond donors. The fluorine atom can also participate in C-H···F hydrogen bonds, which are increasingly recognized as important interactions in crystal engineering and supramolecular assembly.
Dipole Moment: The presence of the electronegative fluorine atom and the nitrogen heteroatom creates a significant dipole moment in the molecule, which can lead to directional dipole-dipole interactions that influence the self-assembly process.
By carefully designing and synthesizing derivatives of this compound, it should be possible to create molecules that self-assemble into a variety of supramolecular architectures, such as ribbons, sheets, and porous networks. These materials could find applications as molecular sensors, hosts for guest molecules, or templates for the growth of other materials. The study of organometallic cyclic trimers with nucleobase ligands demonstrates the potential for complex supramolecular structures to form through self-assembly. unt.edu
Advanced Analytical Methodologies for Compound Detection and Quantification in Research Contexts
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components from complex mixtures. For 7-Fluoro-1-methylisoquinoline (B6252181), various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), are applicable. The selection of a specific technique is contingent upon the compound's physicochemical properties and the analytical objectives.
HPLC is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like many isoquinoline (B145761) derivatives. The development of a robust and reliable HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification.
Method Development: A typical reversed-phase HPLC method would be the initial approach. The development process involves selecting an appropriate stationary phase, mobile phase, and detector.
Stationary Phase: A C18 column is a common starting point due to its versatility and wide availability. However, for fluorinated compounds, stationary phases specifically designed for interactions with organofluorine compounds, such as fluorinated phenyl phases, can offer alternative selectivity and improved peak shape. chromatographyonline.com
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter that can influence the retention and peak shape of the basic isoquinoline moiety. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and any impurities. For certain isoquinoline alkaloids, mobile phases containing triethylamine (B128534) have been used to improve peak symmetry. researchgate.net
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the isoquinoline chromophore. The selection of the detection wavelength would be based on the UV-Vis spectrum of this compound, likely in the range of 254-320 nm, where isoquinoline derivatives typically absorb. researchgate.net
Validation: Once an optimal method is developed, it must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH). Validation ensures the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Representative HPLC Method Parameters and Validation Data for this compound Analysis
| Parameter | Value/Specification |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would need to be determined experimentally.
UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer shorter run times and improved peak capacity, which is particularly beneficial for analyzing complex mixtures or for high-throughput screening applications. The chromatographic separation can be performed on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape. nih.gov
Table 2: Comparison of Typical Performance Characteristics of HPLC and UPLC for the Analysis of this compound
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 150 mm |
| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Run Time | 15 - 30 min | 2 - 10 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
Note: The data in this table is illustrative and based on general performance comparisons.
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. GC-MS has been successfully used for the identification and quantification of various isoquinoline alkaloids. nih.govresearchgate.net The mass spectrometer provides detailed structural information, allowing for confident identification of the compound and its metabolites or degradation products. The characteristic ion peaks for quinoline (B57606) derivatives often include the molecular ion and fragments corresponding to the loss of substituents.
The presence of a methyl group at the 1-position of the isoquinoline ring introduces a stereocenter, meaning that this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the most common technique for determining enantiomeric excess.
This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are more widely used and are available with a variety of chiral selectors. For isoquinoline and related heterocyclic compounds, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs have shown good enantioseparation capabilities. nih.govmdpi.comresearchgate.netnih.gov The separation is typically performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode. The choice of mobile phase and CSP depends on the specific properties of the enantiomers to be separated.
Table 3: Common Chiral Stationary Phases for the Separation of Isoquinoline Derivatives
| Chiral Stationary Phase Type | Chiral Selector | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives | Hexane/Ethanol or Methanol |
| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives | Aqueous buffer/Acetonitrile or Methanol |
| Pirkle-type | π-acidic or π-basic moieties | Hexane/Isopropanol |
Note: The suitability of a specific CSP for this compound would require experimental screening.
Electrophoretic Separation Techniques
Capillary electrophoresis (CE) and its variants offer an alternative to chromatographic methods for the separation of charged species. Given the basic nature of the isoquinoline nitrogen, this compound will be protonated in acidic buffers, making it suitable for CE analysis. CE provides high separation efficiency and requires only small sample volumes. This technique has been successfully applied to the analysis of isoquinoline alkaloids in plant extracts. nih.gov For the separation of enantiomers, chiral selectors such as cyclodextrins can be added to the background electrolyte in a technique known as chiral capillary electrophoresis. nih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods are often used for the quantification of pure compounds or for detection in conjunction with separation techniques like HPLC.
UV-Vis Spectroscopy: The aromatic isoquinoline ring system of this compound exhibits characteristic UV absorbance. A UV-Vis spectrophotometer can be used to quantify the compound in a non-absorbing solvent by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The UV spectra of isoquinoline derivatives typically show multiple absorption bands. researchgate.net
Fluorescence Spectroscopy: Many isoquinoline derivatives are fluorescent, and this property can be exploited for highly sensitive quantification. nih.gov The fluorescence intensity is directly proportional to the concentration of the compound over a certain range. Protonation of the isoquinoline nitrogen can significantly enhance fluorescence intensity. researchgate.net The excitation and emission wavelengths would need to be determined experimentally for this compound.
Method Validation and Robustness Studies for Research Applications
The reliability and accuracy of any quantitative data in a research context are fundamentally dependent on the validation of the analytical method employed. Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. For a compound such as this compound, this involves a series of experiments to assess various performance characteristics. Furthermore, robustness studies are crucial to ensure that the method remains reliable under minor, yet expected, variations in operational parameters.
Specificity and Selectivity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, specificity is typically evaluated by comparing the chromatograms of a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing the analyte along with potential interfering substances. The method is considered specific if the peak for this compound is well-resolved from other peaks, and there is no significant interference at its retention time in the blank or placebo chromatograms.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the quantification of this compound, a series of solutions with varying concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed.
| Parameter | Result |
| Linearity Range | 1 µg/mL - 100 µg/mL |
| Regression Equation | y = 54321x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
This table is interactive. Users can sort and filter the data.
Accuracy and Precision
Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 50 | 50.5 | 101.0 |
| 90 | 89.1 | 99.0 |
This table is interactive. Users can sort and filter the data.
Precision Data
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.1 |
| 90 | 0.6 | 0.9 |
This table is interactive. Users can sort and filter the data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
This table is interactive. Users can sort and filter the data.
Robustness Studies
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com For a chromatographic method for this compound, these parameters could include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. chromatographytoday.com The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then evaluated.
Robustness Study Parameters and Results
| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area | Resolution |
| Mobile Phase pH | ± 0.2 | < 2% change | < 1.5% change | Maintained > 2 |
| Organic Phase Composition | ± 2% | < 3% change | < 2% change | Maintained > 2 |
| Column Temperature | ± 2 °C | < 1.5% change | < 1% change | Maintained > 2 |
| Flow Rate | ± 0.1 mL/min | < 5% change | < 2.5% change | Maintained > 2 |
This table is interactive. Users can sort and filter the data.
Future Research Directions and Emerging Paradigms
Exploration of Sustainable and Green Synthetic Routes
The chemical synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. ajgreenchem.comniscpr.res.in Consequently, a major thrust of future research is the development of sustainable and green synthetic strategies for producing 7-Fluoro-1-methylisoquinoline (B6252181) and related compounds.
Current research in green chemistry is exploring novel catalytic systems and reaction media to improve the environmental footprint of isoquinoline synthesis. ajgreenchem.comajgreenchem.com One promising approach involves the use of recyclable catalysts, such as Ruthenium(II) in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. ajgreenchem.comniscpr.res.inajgreenchem.com This system facilitates the synthesis of 1-phenyl isoquinoline derivatives with high atom economy and allows for simple product extraction and catalyst reuse. ajgreenchem.comniscpr.res.in Other green approaches include one-pot, catalyst-free reactions in aqueous media, which have been successfully employed for the synthesis of novel fused isoquinoline derivatives. rsc.org
Future investigations will likely focus on adapting these green principles to the specific synthesis of this compound. This will involve the design of catalytic systems that are tolerant of the fluoro and methyl functionalities and can regioselectively construct the desired isoquinoline core. The use of alternative energy sources, such as microwave irradiation, may also be explored to enhance reaction efficiency and reduce energy consumption. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Methods for Isoquinolines
| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Green Methods |
| Catalyst | Often requires stoichiometric amounts of harsh reagents | Utilizes recyclable, often metal-based, catalysts |
| Solvent | Typically uses volatile organic compounds (VOCs) | Employs biodegradable solvents like PEG-400 or water |
| Atom Economy | Can be low due to the formation of byproducts | Generally high, minimizing waste |
| Reaction Conditions | Often requires drastic conditions (high temperatures, pressures) | Milder reaction conditions, sometimes at ambient temperature |
| Product Isolation | Can involve complex purification procedures | Often simpler extraction and purification |
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the design and discovery of new molecules. mdpi.comucl.ac.ukwiley.com For this compound, these computational tools offer a powerful means to predict its properties and to design novel derivatives with enhanced functionalities. nih.gov
ML models can be trained on large datasets of chemical structures and their associated properties to predict various parameters, including biological activity, toxicity, and physicochemical characteristics. nih.gov For instance, a machine learning model has been developed to predict the reactive sites of quinoline (B57606) derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net Such models could be adapted to predict the reactivity of this compound, guiding its further functionalization.
Furthermore, generative AI models can design entirely new molecules with desired properties. researchgate.net By inputting the core structure of this compound and specifying desired attributes (e.g., enhanced binding to a particular biological target), these algorithms can propose novel derivatives for synthesis and testing. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming high-throughput screening. mdpi.com Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations can further refine the design of therapeutics based on this scaffold. researchgate.net
Discovery of Novel Mechanistic Pathways in Biological Systems
Isoquinoline alkaloids are known to exert a wide range of biological effects, and understanding their mechanisms of action is crucial for therapeutic development. mdpi.com Future research will focus on elucidating the specific molecular pathways through which this compound interacts with biological systems. The introduction of the fluorine atom can significantly alter the compound's electronic properties and its ability to form hydrogen bonds, potentially leading to novel biological activities. ontosight.ai
Studies on similar fluorinated isoquinoline derivatives have shown that they can act as enzyme inhibitors or bind to specific receptors in the brain. For example, some isoquinoline derivatives have demonstrated the ability to intercalate into DNA, suggesting potential anticancer applications. The neuroprotective effects of isoquinoline alkaloids are also an active area of research, with studies indicating that they can modulate pathways related to inflammation, oxidative stress, and apoptosis. mdpi.com
Future investigations will likely employ a combination of experimental and computational approaches to identify the specific protein targets of this compound. Techniques such as affinity chromatography, proteomics, and molecular docking can help to pinpoint its binding partners and elucidate the downstream signaling cascades that are affected. Unraveling these mechanistic details will be essential for identifying potential therapeutic applications for this compound and for designing next-generation drugs with improved efficacy and selectivity.
Development of Next-Generation Functional Materials Incorporating Fluoro-Isoquinolines
The unique photophysical and electronic properties of the isoquinoline scaffold make it an attractive building block for the development of advanced functional materials. amerigoscientific.com The incorporation of a fluorine atom in this compound can further enhance these properties, opening up new avenues for its application in materials science.
Isoquinoline derivatives are being explored for their potential in creating conductive polymers, optical materials, and sensors. amerigoscientific.com Their inherent fluorescence has led to their use as fluorosensors and in the development of organic light-emitting diodes (OLEDs). nih.gov For instance, bipolar host materials incorporating isoquinoline and carbazole (B46965) units have been synthesized for use in red phosphorescent OLEDs. researchgate.net The introduction of fluorine can modulate the emission wavelength and quantum yield of these materials. mdpi.com
Future research will likely focus on the synthesis and characterization of polymers and supramolecular assemblies containing the this compound moiety. By carefully tuning the molecular architecture, it may be possible to create materials with tailored optical and electronic properties for applications in areas such as organic electronics, photovoltaics, and chemical sensing. bohrium.com The ability of isoquinoline derivatives to self-assemble into ordered structures, such as columnar liquid crystals, further expands their potential for creating highly organized functional materials. bohrium.com
Q & A
Q. What are the optimal synthetic routes for 7-Fluoro-1-methylisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves halogenation (fluorination) and alkylation steps. For example, fluorination can be achieved using agents like Selectfluor or DAST, while methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution. Critical parameters include:
-
Temperature : Lower temperatures (0–25°C) minimize side reactions during fluorination .
-
Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for halogenation .
-
Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity during alkylation .
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating high-purity products .
Table 1 : Example Reaction Conditions for Isoquinoline Derivatives
Step Reagents/Conditions Yield Range Reference Fluorination Selectfluor, DMF, 25°C, 12h 60–75% Methylation CH₃I, AlCl₃, DCM, 0°C → rt 50–65%
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine substituents cause distinct splitting patterns (e.g., doublets for adjacent protons). The methyl group at position 1 appears as a singlet (~δ 2.5–3.0 ppm) due to lack of adjacent protons. Aromatic protons show coupling constants (J = 8–10 Hz) typical of isoquinoline systems .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₉FN). Fragmentation patterns (e.g., loss of CH₃ or F) confirm substituent positions .
- IR Spectroscopy : C-F stretches appear at 1100–1200 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, or chloroform. Polar solvents (e.g., methanol) may require sonication .
- Stability : Monitor degradation via HPLC under acidic/basic conditions (pH 2–12) and UV light exposure. Fluorinated isoquinolines generally degrade faster under basic conditions due to dehalogenation risks .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants) be resolved during structural elucidation?
- Methodological Answer :
- Step 1 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, ambiguous coupling in aromatic regions can be clarified via NOESY to identify spatial proximity .
- Step 3 : Re-examine synthetic intermediates to rule out regioisomeric byproducts. For instance, fluorination at position 6 instead of 7 alters splitting patterns significantly .
- Reference : emphasizes critical evaluation of data interpretation frameworks .
Q. What strategies optimize biological activity studies for this compound in neuropharmacology?
- Methodological Answer :
- Target Selection : Prioritize receptors (e.g., serotonin or dopamine transporters) based on structural analogs like tetrahydroisoquinolines .
- Assay Design :
- In vitro : Use HEK-293 cells transfected with target receptors; measure IC₅₀ via radioligand binding assays .
- In vivo : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 1–50 mg/kg .
- Data Validation : Replicate results across 3+ independent trials; use ANOVA with post-hoc tests (p < 0.05) .
Q. How do substituent positions (fluoro, methyl) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine at position 7 withdraws electron density, activating adjacent positions for electrophilic substitution. Methyl at position 1 sterically hinders reactions at C-3 .
- Case Study : Suzuki-Miyaura coupling with boronic acids proceeds efficiently at C-5 (meta to fluorine) but fails at C-8 due to steric bulk from the methyl group .
- Table 2 : Substituent Effects on Reactivity
| Reaction Type | Preferred Position | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | C-5 | 70–85 | |
| Buchwald-Hartwig | C-6 | 40–55 |
Q. What experimental designs address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DOE Approach : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ design (8 experiments) identifies interactions between parameters .
- Quality Control : Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .
- Statistical Analysis : Apply multivariate regression to correlate yield with reaction parameters (R² > 0.9 indicates robustness) .
Guidelines for Data Reporting
- Structural Data : Include InChI keys, CAS numbers, and spectral traces in supplementary materials .
- Biological Data : Report IC₅₀ values with 95% confidence intervals and negative controls .
- Ethical Compliance : Follow institutional review protocols for in vivo studies, including animal welfare statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
